molecular formula C19H20N2O3S B4245754 N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

Cat. No.: B4245754
M. Wt: 356.4 g/mol
InChI Key: RUNWCZJWFZMAJT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to a substituted benzofuran core. The benzofuran ring system is partially hydrogenated (4,5,6,7-tetrahydro), with hydroxyl (-OH) and trimethyl (-CH₃) substituents contributing to its stereoelectronic profile.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-10-15-12(22)8-19(2,3)9-13(15)24-16(10)17(23)21-18-20-11-6-4-5-7-14(11)25-18/h4-7,12,22H,8-9H2,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNWCZJWFZMAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active meth

Comparison with Similar Compounds

2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 304685-77-6)

  • Core Structure : Benzothiophene (vs. benzofuran in the target compound).
  • Substituents : Fluorobenzoyl group at position 2; tetrahydrobenzothiophene backbone.
  • The fluorobenzoyl group may improve metabolic stability and target binding compared to the hydroxyl and trimethyl groups in the target compound.

5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9], )

  • Core Structure : 1,2,4-Triazole-thione (vs. fused benzofuran-benzothiazole in the target compound).
  • Substituents : Phenylsulfonyl and difluorophenyl groups.
  • Key Differences : The triazole-thione system offers tautomeric versatility (thiol-thione equilibrium), which is absent in the rigid benzofuran-benzothiazole framework. Sulfonyl groups enhance solubility and are common in antimicrobial agents.

Physicochemical Properties

Property Target Compound 304685-77-6 Compounds [7–9]
Core Heterocycle Benzofuran-Benzothiazole Benzothiophene 1,2,4-Triazole-thione
Key Functional Groups Hydroxy, trimethyl, amide Fluorobenzoyl, amide Phenylsulfonyl, difluorophenyl
Solubility Moderate (hydroxy enhances) Low (fluorobenzoyl reduces) Moderate (sulfonyl enhances)
Tautomerism Absent Absent Thione-thiol equilibrium

Spectroscopic Characterization

  • IR Spectroscopy :

    • Target Compound: Expected C=O (amide) stretch at ~1660 cm⁻¹, O-H (hydroxy) at ~3200 cm⁻¹, and benzothiazole ring vibrations (1450–1600 cm⁻¹).
    • 304685-77-6: C=O (amide) at ~1680 cm⁻¹; C-F stretch at ~1100 cm⁻¹.
    • Compounds [7–9]: C=S stretch at 1247–1255 cm⁻¹; absence of C=O confirms triazole formation.
  • NMR :

    • Target Compound: Methyl groups (δ 1.0–1.5 ppm), hydroxy proton (δ 5.0–5.5 ppm), and aromatic protons (δ 6.5–8.0 ppm).
    • Compounds [7–9]: Difluorophenyl protons (δ 6.8–7.5 ppm); sulfonyl-linked aromatic protons (δ 7.6–8.2 ppm).

Research Findings and Gaps

  • Synthetic Methodology : The target compound’s synthesis may parallel ’s use of nucleophilic acyl substitution for amide bond formation.
  • Bioactivity Prediction : Compared to 304685-77-6, the target’s hydroxyl group could improve solubility but reduce membrane permeability.
  • Knowledge Gaps: Direct pharmacological data for the target compound are unavailable. Further studies should focus on enzyme inhibition assays and ADMET profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide

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